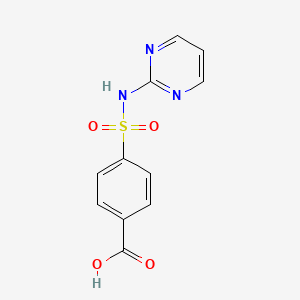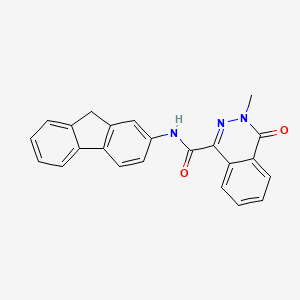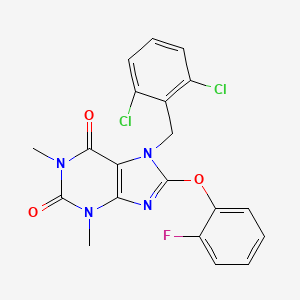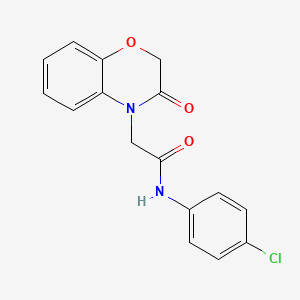
4-(Pyrimidin-2-ylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfonamide group linked to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid typically involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting 4-aminobenzoic acid with a suitable sulfonyl chloride derivative, such as 2-pyrimidinylsulfonyl chloride, under basic conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This may include continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The sulfonamide group can be targeted for nucleophilic attack, leading to the formation of various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic substitution: Reagents such as amines or alcohols can be used to replace the sulfonamide group.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic ring and pyrimidine moiety can participate in π-π interactions and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Pyrimidinylamino)benzoic acid: Lacks the sulfonyl group but retains the pyrimidine and benzoic acid moieties.
4-[(2-Pyridinylamino)sulfonyl]benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-[(2-Pyrimidinylamino)sulfonyl]phenylacetic acid: Contains a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid is unique due to the presence of both the sulfonamide and pyrimidine functionalities, which can confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C11H9N3O4S |
|---|---|
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
4-(pyrimidin-2-ylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C11H9N3O4S/c15-10(16)8-2-4-9(5-3-8)19(17,18)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) |
InChI-Schlüssel |
HRYATXLYVNRBDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14946189.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![Methyl 2-({2-[(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B14946210.png)



![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
![2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B14946257.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14946264.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
